molecular formula C25H27FN6O2 B2842323 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 847408-96-2

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2842323
CAS RN: 847408-96-2
M. Wt: 462.529
InChI Key: VJRVSUNPCHXJOY-UHFFFAOYSA-N
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Description

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.529. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Electron Transfer

Research on piperazine substituted naphthalimide compounds, such as those reported by Gan et al. (2003), has shown significant interest in the luminescent properties and photo-induced electron transfer. These studies indicate the potential utility of similar compounds in developing fluorescent probes or materials for scientific applications, demonstrating how modifications in the molecular structure can influence photophysical behaviors, which could be relevant for the compound (Gan, Chen, Chang, & Tian, 2003).

Antagonistic Activity on Serotonin Receptors

Watanabe et al. (1992) investigated the synthesis and 5-HT2 antagonist activity of bicyclic triazolone and triazine dione derivatives with piperazine groups, showing the potential of such compounds in neurological research. This suggests that derivatives of the specific compound could be studied for their interactions with neurotransmitter receptors, offering insights into their potential therapeutic applications in treating disorders related to serotonin regulation (Watanabe et al., 1992).

Synthesis and Biological Evaluation

Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for serotonin receptor affinity and phosphodiesterase inhibitor activity, demonstrating the compound's potential in antidepressant and anxiolytic applications. This kind of research underlines the importance of structural modifications to enhance biological activity and selectivity, potentially guiding further studies on the specified compound (Zagórska et al., 2016).

Cardiovascular Activity

Research by Chłoń-Rzepa et al. (2004) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones explored their electrocardiographic, antiarrhythmic, and hypotensive activity. Studies like this highlight the exploration of piperazine derivatives in cardiovascular research, pointing to the potential research interest in the cardiovascular effects of similar compounds (Chłoń-Rzepa et al., 2004).

Herbicidal Applications

Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones via a new synthetic route and evaluated them for herbicidal activity. This indicates the potential application of structurally similar compounds in agricultural research, particularly in developing new herbicides with specific action mechanisms (Li et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 4-fluorophenylpiperazine with 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "4-fluorophenylpiperazine", "3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione" ], "Reaction": [ "Step 1: 4-fluorophenylpiperazine is reacted with formaldehyde in the presence of formic acid to form 4-(4-fluorophenyl)piperazin-1-yl)methanol.", "Step 2: The product from step 1 is then reacted with acetic anhydride in the presence of pyridine to form 4-(4-fluorophenyl)piperazin-1-yl)methyl acetate.", "Step 3: 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is then reacted with sodium hydride in the presence of dimethylformamide to form the corresponding sodium salt.", "Step 4: The product from step 2 is then reacted with the sodium salt from step 3 in the presence of a suitable solvent to form the desired product '8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione'." ] }

CAS RN

847408-96-2

Product Name

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Molecular Formula

C25H27FN6O2

Molecular Weight

462.529

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(12-11-18-5-3-2-4-6-18)21(27-23)17-30-13-15-31(16-14-30)20-9-7-19(26)8-10-20/h2-10H,11-17H2,1H3,(H,28,33,34)

InChI Key

VJRVSUNPCHXJOY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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